(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Overview
Description
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (FPCA) is a cyclopropane-based carboxylic acid that has been studied for its use in various scientific applications. It is a highly versatile molecule, with a wide range of potential uses in the laboratory. FPCA has been found to possess unique biochemical and physiological properties, making it a useful tool for researchers.
Scientific Research Applications
Ethylene Biosynthesis and Affinity Purification Techniques
The compound (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid, while not directly studied, is closely related to 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which has been synthesized for use in ethylene biosynthesis research. This research aims to understand the precursor to the plant growth hormone ethylene. The synthesized compound is utilized in affinity purification techniques and for generating antibodies (Pirrung, Dunlap, & Trinks, 1989).
Alzheimer's Disease Research
Another related compound, CHF5074, a γ-secretase modulator, has been evaluated for its effects on brain β-amyloid pathology and spatial memory in transgenic mice expressing mutations of human amyloid precursor protein. This research is significant for understanding and potentially treating Alzheimer's disease (Imbimbo et al., 2009).
Bioactivity in Agriculture and Medicine
N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to the compound , have been synthesized and found to exhibit excellent herbicidal and fungicidal activity. This research is particularly relevant for agricultural applications (Tian, Song, Wang, & Liu, 2009).
Antimicrobial Activity
Incorporating cyclopropane and fluorophenyls into the structures of compounds has shown potential in generating antimicrobial activity. This research contributes to the development of new antimicrobial agents (Issayeva et al., 2019).
Chemical Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of fluorophenyl and cyclopropanecarboxylic acid derivatives provide valuable insights into their chemical properties and potential applications in various scientific fields (Zhou et al., 2021).
properties
IUPAC Name |
(1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWMUZHTDQZDW-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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